molecular formula C12H10F2N4O2S B2449386 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888423-97-0

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2449386
CAS No.: 888423-97-0
M. Wt: 312.29
InChI Key: MRRRHQGBTLDAKW-UHFFFAOYSA-N
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Description

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group

Preparation Methods

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves multiple steps, typically starting with the preparation of the pyrimidine ring. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with an appropriate amine under reflux conditions in ethanol containing triethylamine . This intermediate is then further reacted with 3,4-difluorobenzoyl chloride to yield the final product. Industrial production methods often optimize these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents to minimize waste and environmental impact .

Chemical Reactions Analysis

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction. This inhibition can disrupt essential cellular processes, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N4O2S/c1-21-12-17-9(15)8(11(20)18-12)16-10(19)5-2-3-6(13)7(14)4-5/h2-4H,1H3,(H,16,19)(H3,15,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRRHQGBTLDAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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